Ácido 2,6-dicloroisonicotínico

Descripción general

Descripción

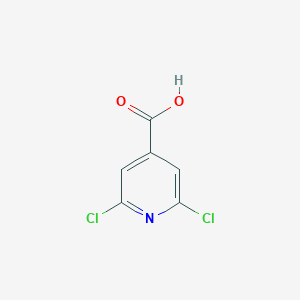

2,6-Dichloroisonicotinic acid is a derivative of isonicotinic acid, characterized by the substitution of chlorine atoms at the 2 and 6 positions of the pyridine ring. This compound has garnered significant attention due to its role as a synthetic inducer of plant resistance against various pathogens . It is known for its ability to activate the plant’s natural defense mechanisms, making it a valuable tool in agricultural practices .

Aplicaciones Científicas De Investigación

2,6-Dichloroisonicotinic acid has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

2,6-Dichloroisonicotinic acid (INA) is a synthetic analogue of salicylic acid (SA), which plays a crucial role in the defense responses of plants . The primary targets of INA are key enzymes involved in the scavenging of reactive oxygen species (ROS), such as ascorbate peroxidase (APX) and catalase .

Mode of Action

INA acts as an effective inhibitor of APX . By inhibiting APX and catalase, INA elevates the levels of hydrogen peroxide (H2O2), a type of ROS . This increase in H2O2 levels is believed to activate defense-related genes, leading to enhanced disease resistance .

Biochemical Pathways

The inhibition of APX and catalase by INA leads to an accumulation of H2O2, which acts as a signaling molecule in the systemic acquired resistance (SAR) pathway . This pathway is a broad-spectrum, long-lasting immune response that is activated in plants following pathogen attack . The elevated H2O2 levels trigger the expression of pathogenesis-related (PR) proteins, which are involved in plant defense responses .

Pharmacokinetics

It is known that ina can be applied to plants through seed imbibition, soil drenching, and foliar spray . The compound is soluble in methanol and has a melting point of 209-212 °C .

Result of Action

The action of INA results in an increased accumulation of PR proteins and avenathramide, a phenolic compound with antioxidant properties . This leads to enhanced resistance in plants against various pathogens . For example, INA has been shown to induce resistance in tobacco plants against the tobacco mosaic virus .

Action Environment

The efficacy and stability of INA can be influenced by environmental factors. For instance, INA has been used as an abiotic resistance inducer against bacterial spot disease of tomato caused by Xanthomonas perforans . Furthermore, INA is known to induce the transcription of ZmNAC100, a transcription factor that plays a role in the response of plants to environmental stresses .

Análisis Bioquímico

Biochemical Properties

2,6-Dichloroisonicotinic acid interacts with various biomolecules in plants. It is a well-known inducer of plant resistance and induces the transcription of ZmNAC100 transcription factor . It has been shown to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Cellular Effects

The cellular effects of 2,6-Dichloroisonicotinic acid are primarily observed in plants. It has been found to induce local and systemic resistance in cucumber against various pathogens . This compound modifies the physiology of the host plant by inducing chitinase .

Molecular Mechanism

The molecular mechanism of 2,6-Dichloroisonicotinic acid involves the systemic acquired resistance (SAR) phenomena in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant-pathogen interaction .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dichloroisonicotinic acid in laboratory settings are primarily observed in its role as an elicitor for inducing the biosynthesis of plant secondary metabolites . It has been shown to significantly increase the accumulation of certain metabolites over time .

Metabolic Pathways

2,6-Dichloroisonicotinic acid is involved in the systemic acquired resistance pathway in plants . This pathway is initiated after pathogen attack or artificially by compounds imitating the plant-pathogen interaction .

Subcellular Localization

It is known that its effects are systemic, suggesting that it may be distributed throughout the cell to exert its effects .

Métodos De Preparación

The synthesis of 2,6-dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. The process can be summarized as follows:

Chlorination of Isonicotinic Acid: Isonicotinic acid is treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, in the presence of a suitable solvent.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 2,6-dichloroisonicotinic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2,6-Dichloroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in 2,6-dichloroisonicotinic acid can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Esterification: 2,6-Dichloroisonicotinic acid can form ester derivatives when reacted with alcohols in the presence of an acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol yields methyl 2,6-dichloroisonicotinate .

Actividad Biológica

2,6-Dichloroisonicotinic acid (INA) is a synthetic compound recognized for its significant role as an inducer of plant defense mechanisms. This article explores its biological activity, focusing on its mechanisms, effects on various plant species, and comparative efficacy with related compounds.

Overview of 2,6-Dichloroisonicotinic Acid

INA is a derivative of isonicotinic acid and has been extensively studied for its ability to enhance plant resistance against pathogens. It acts primarily through the activation of systemic acquired resistance (SAR), a plant immune response that provides long-lasting protection against a wide range of pathogens.

- Induction of Defense Responses : INA stimulates the synthesis of pathogenesis-related proteins and enhances disease resistance in plants. It has been shown to induce the expression of PR-1 genes, which are crucial for plant defense against viral infections such as the tobacco mosaic virus (TMV) .

- Inhibition of Key Enzymes : INA inhibits catalase and ascorbate peroxidase (APX), leading to increased levels of reactive oxygen species (ROS). This elevation in ROS is associated with the activation of defense-related genes . The IC50 values for APX inhibition by INA are approximately 95 µM, indicating its potency in modulating oxidative stress responses .

- Comparative Efficacy : Studies have demonstrated that INA is more effective than other related compounds like nicotinic acid and isonicotinic acid in inducing plant resistance. For instance, INA achieved an 82% induction level compared to 50% for nicotinic acid and less than 10% for isonicotinic acid .

Case Studies

- Tobacco Plants : In experiments involving Nicotiana tabacum, application of INA resulted in significant reductions in necrotic spots caused by TMV. The treated plants exhibited enhanced resistance, with reductions in symptoms up to 97% when combined with certain ester derivatives .

- Pepper and Pear : Field studies indicated that INA application increased resistance to bacterial and fungal diseases in pepper and pear crops, showcasing its broad-spectrum efficacy against various pathogens .

Table: Comparative Efficacy of Compounds

| Compound | Plant Resistance Induction (%) | Pathogen Resistance |

|---|---|---|

| 2,6-Dichloroisonicotinic Acid | 82 | TMV, Cercospora nicotianae |

| Nicotinic Acid | 50 | Limited efficacy |

| Isonicotinic Acid | <10 | Minimal effect |

Derivatives and Enhanced Activity

Research has shown that derivatization of INA into ester forms can enhance its biological activity. For example, diesters derived from INA exhibited improved resistance induction properties compared to the parent compound. Specific derivatives reduced viral infection symptoms significantly more than their acid counterparts .

Propiedades

IUPAC Name |

2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYNRCXIZHKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202286 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-44-7 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-Dichloroisonicotinic acid activate plant defense responses?

A1: 2,6-Dichloroisonicotinic acid (INA) activates plant defense responses by mimicking the effects of salicylic acid (SA), a key signaling molecule in plant immunity. [, , ] INA is thought to act downstream of SA accumulation, triggering a cascade of events that lead to the expression of defense-related genes and enhanced resistance against a broad spectrum of pathogens. [, , ]

Q2: Does 2,6-Dichloroisonicotinic acid induce the accumulation of salicylic acid in plants?

A2: Unlike some other plant defense activators, 2,6-Dichloroisonicotinic acid (INA) does not appear to directly stimulate the accumulation of salicylic acid (SA) or its glucoside in treated plants like tobacco. [] This suggests that INA may interact with a different point in the defense signaling pathway than compounds that directly increase SA levels.

Q3: What is the role of reactive oxygen species in 2,6-Dichloroisonicotinic acid's mode of action?

A3: Research indicates that reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), play a crucial role in the defense response elicited by 2,6-Dichloroisonicotinic acid (INA). [, , ] Both INA and SA have been found to inhibit catalase and ascorbate peroxidase, two enzymes responsible for scavenging H2O2. [, ] This inhibition leads to a temporary increase in cellular H2O2 levels, which can act as a signal for activating defense-related genes, such as those encoding pathogenesis-related (PR) proteins. [, , ]

Q4: How does 2,6-Dichloroisonicotinic acid affect enzymes involved in plant cell wall reinforcement?

A4: 2,6-Dichloroisonicotinic acid (INA) has been shown to indirectly activate enzymes involved in cell wall reinforcement, such as those involved in lignin biosynthesis, but does not directly inhibit them. [, , ] This suggests that INA might enhance the plant's ability to fortify its cell walls against pathogen invasion as part of its defense mechanism.

Q5: Does 2,6-Dichloroisonicotinic acid influence the jasmonic acid pathway in plants?

A5: While 2,6-Dichloroisonicotinic acid (INA) primarily acts through the salicylic acid pathway, studies in rice suggest it can also interact with the jasmonic acid (JA) pathway. [] High doses of INA were found to increase JA levels and enhance the expression of some JA-responsive genes. []

Q6: What is the molecular formula and weight of 2,6-Dichloroisonicotinic acid?

A6: The molecular formula of 2,6-Dichloroisonicotinic acid (INA) is C6H3Cl2NO2, and its molecular weight is 192.00 g/mol.

Q7: How do structural modifications to the 2,6-Dichloroisonicotinic acid molecule affect its biological activity?

A7: Studies exploring structural analogs of 2,6-Dichloroisonicotinic acid (INA), salicylic acid (SA), and their derivatives, have demonstrated a correlation between their ability to bind and inhibit catalase and their potency in inducing PR-1 gene expression and enhancing disease resistance. [] Common structural features essential for biological activity appear to be crucial for binding to the target site. [, , ]

Q8: What types of pathogens has 2,6-Dichloroisonicotinic acid been shown to be effective against?

A8: Research has demonstrated the efficacy of 2,6-Dichloroisonicotinic acid (INA) against a broad spectrum of plant pathogens, including but not limited to:

Q9: What are some potential agricultural applications of 2,6-Dichloroisonicotinic acid?

A9: 2,6-Dichloroisonicotinic acid (INA) has shown promise as a potential plant protection compound in agriculture. [, , , ] Its ability to induce systemic acquired resistance (SAR) in a variety of crops suggests applications in controlling various fungal, bacterial, and oomycete diseases. [, , , , , , , , , ]

Q10: Are there any known cases of pathogen resistance developing to 2,6-Dichloroisonicotinic acid?

A10: While 2,6-Dichloroisonicotinic acid (INA) effectively induces disease resistance, the provided research does not explicitly discuss the development of pathogen resistance to INA. Further investigation is necessary to assess the long-term effectiveness of INA and the potential for resistance emergence.

Q11: What are some key areas of ongoing research related to 2,6-Dichloroisonicotinic acid?

A11: Current research focuses on several key aspects of 2,6-Dichloroisonicotinic acid (INA), including:

- Mechanism of Action: Further elucidating the molecular mechanisms by which INA activates plant defense responses, including the specific targets it interacts with and downstream signaling cascades. [, , , , , , , , , , , ]

- Structure-Activity Relationships: Exploring structural analogs of INA to identify compounds with enhanced potency, broader spectrum of activity, or improved environmental profiles. [, , , , ]

- Synergistic Effects: Investigating the potential for combining INA with other plant defense activators or conventional control methods to achieve more robust and durable disease control. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.